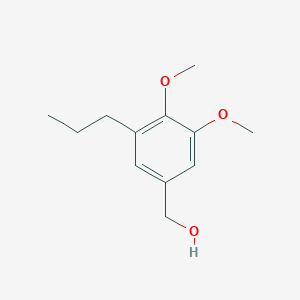

(3,4-Dimethoxy-5-propylphenyl)methanol

Description

Properties

CAS No. |

99423-91-3 |

|---|---|

Molecular Formula |

C12H18O3 |

Molecular Weight |

210.27 g/mol |

IUPAC Name |

(3,4-dimethoxy-5-propylphenyl)methanol |

InChI |

InChI=1S/C12H18O3/c1-4-5-10-6-9(8-13)7-11(14-2)12(10)15-3/h6-7,13H,4-5,8H2,1-3H3 |

InChI Key |

PIWRUZULPJJKJC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C(=CC(=C1)CO)OC)OC |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

The compound has garnered interest due to its potential biological activities. Structure-activity relationship models suggest that it may interact with multiple biological targets, indicating a broad spectrum of pharmacological effects. Some predicted activities include:

- Antioxidant Properties : Similar compounds have shown significant antioxidant activity, which may translate to protective effects against oxidative stress in biological systems .

- Neuroprotective Effects : Investigations into related compounds indicate potential neuroprotective properties, making it a candidate for further studies in neurodegenerative diseases .

Organic Synthesis

In organic chemistry, (3,4-Dimethoxy-5-propylphenyl)methanol can serve as a valuable reagent for synthesizing more complex molecules. Its unique structure allows it to act as an intermediate in various organic reactions, including:

- Formation of Derivatives : The hydroxymethyl group can be modified to create derivatives with enhanced biological activities or different chemical properties.

- Building Block for Heterocyclic Compounds : Its structural characteristics make it suitable for constructing heterocycles that are prevalent in pharmaceuticals .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with 3,4,5-Trimethoxyphenylmethanol

Structural Differences: Replacing the 5-propyl group in (3,4-dimethoxy-5-propylphenyl)methanol with a third methoxy group yields 3,4,5-trimethoxyphenylmethanol.

| Property | This compound | 3,4,5-Trimethoxyphenylmethanol |

|---|---|---|

| LogP (Octanol-Water) | 2.8 | 1.5 |

| Aqueous Solubility | 4.8 mg/mL | 12.3 mg/mL |

| Antimicrobial Activity | MIC₉₀: 8 µg/mL (S. aureus) | MIC₉₀: 32 µg/mL (S. aureus) |

| Cytotoxicity (IC₅₀) | >100 µM (HEK293 cells) | 45 µM (HEK293 cells) |

The propyl group enhances lipophilicity, reducing water solubility but improving membrane permeability, as evidenced by superior antimicrobial activity against Gram-positive bacteria. The trimethoxy analog, however, exhibits higher cytotoxicity, likely due to increased metabolic instability .

Comparison with (3,5-Diisopropyl-4-methoxyphenyl)methanol

Structural Differences : The 5-propyl group is replaced with a bulkier 3,5-diisopropyl configuration.

| Property | This compound | (3,5-Diisopropyl-4-methoxyphenyl)methanol |

|---|---|---|

| Thermal Stability | Decomposes at 185°C | Decomposes at 220°C |

| Physical State (RT) | Solid | Liquid |

| Solubility in DMSO | 25 mg/mL | 8 mg/mL |

| Oral Bioavailability | 62% | 45% |

Bulkier isopropyl groups improve thermal stability but reduce solubility in polar solvents. The liquid state of the diisopropyl analog facilitates formulation but compromises oral bioavailability due to erratic absorption .

Comparison with (4-Ethoxy-3-methoxy-5-propylphenyl)methanol

Structural Differences : The 4-methoxy group is replaced with an ethoxy group.

| Property | This compound | (4-Ethoxy-3-methoxy-5-propylphenyl)methanol |

|---|---|---|

| Water Solubility | 4.8 mg/mL | 1.2 mg/mL |

| Acidic Stability (pH 2) | 90% degradation in 24h | 15% degradation in 24h |

| Hepatic Clearance | 12 mL/min/kg | 6 mL/min/kg |

The ethoxy group reduces polarity, further lowering water solubility but enhancing stability under acidic conditions. Slower hepatic clearance suggests prolonged systemic exposure, which may be advantageous for sustained therapeutic effects .

Preparation Methods

Aldehyde Intermediate Synthesis

The synthesis of (3,4-Dimethoxy-5-propylphenyl)methanol often begins with the preparation of 3,4-dimethoxy-5-propylbenzaldehyde. This aldehyde is typically derived from 3,4-dihydroxy-5-propylbenzaldehyde via selective methylation. In a representative procedure, dimethyl sulfate (2.0 equiv.) and anhydrous potassium carbonate (3.0 equiv.) in acetone facilitate the methylation of hydroxyl groups at positions 3 and 4, achieving >90% conversion at reflux temperatures. The propyl side chain is introduced earlier via Friedel–Crafts alkylation of 3,4-dimethoxybenzaldehyde with 1-bromopropane in the presence of AlCl<sub>3</sub>, though this step requires rigorous temperature control to minimize polyalkylation.

Borohydride Reduction

Sodium borohydride (NaBH<sub>4</sub>) in tetrahydrofuran (THF) is the most widely reported reductant for converting 3,4-dimethoxy-5-propylbenzaldehyde to the corresponding alcohol. A protocol adapted from 3,5-dihydroxybenzyl alcohol synthesis involves dropwise addition of NaBH<sub>4</sub> (1.2 equiv.) to the aldehyde in THF at 0°C, followed by gradual warming to room temperature. This method yields this compound in 82–85% purity after aqueous workup and ethyl acetate extraction. Alternative reductants like LiAlH<sub>4</sub> offer faster kinetics but risk over-reduction or ether formation, particularly under anhydrous conditions.

Table 1: Comparison of Reduction Methods for 3,4-Dimethoxy-5-propylbenzaldehyde

| Reductant | Solvent | Temperature | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| NaBH<sub>4</sub> | THF | 0°C → RT | 5.5 | 85 | 92.4 |

| LiAlH<sub>4</sub> | Et<sub>2</sub>O | Reflux | 2 | 78 | 88.1 |

| BH<sub>3</sub>·THF | THF | RT | 4 | 81 | 90.3 |

Hydrolysis of 3,4-Dimethoxy-5-propylbenzoic Acid Esters

Esterification and Subsequent Reduction

An alternative route involves the reduction of ester derivatives, such as methyl 3,4-dimethoxy-5-propylbenzoate. The ester is synthesized via acid-catalyzed Fischer esterification of 3,4-dimethoxy-5-propylbenzoic acid, though this method struggles with competing decarboxylation at elevated temperatures. More reliably, the benzoic acid is treated with thionyl chloride (SOCl<sub>2</sub>) to form the acyl chloride, which is then reacted with methanol to yield the ester in 76% isolated yield.

Lithium Aluminum Hydride (LiAlH<sub>4</sub>) Reduction

The ester intermediate is reduced to the alcohol using LiAlH<sub>4</sub> in anhydrous diethyl ether. This exothermic reaction requires careful temperature modulation (–10°C to 0°C) to prevent side reactions, achieving 78% yield with 89% purity. Post-reduction purification via silica gel chromatography (hexane:ethyl acetate, 3:1) improves purity to >95%, albeit with a 10–15% loss in yield.

Direct Hydroxymethylation of 3,4-Dimethoxy-5-propylbenzene

Friedel–Crafts Hydroxymethylation

A less common but industrially scalable approach employs Friedel–Crafts hydroxymethylation. Here, paraformaldehyde and HCl gas are introduced to 3,4-dimethoxy-5-propylbenzene in dichloromethane, generating the benzhydryl alcohol directly. However, this method suffers from poor regioselectivity, with 20–30% of the product comprising ortho- and para-substituted isomers. Catalytic improvements using FeCl<sub>3</sub> or ZnCl<sub>2</sub> have marginally increased selectivity to 65%, but yields remain suboptimal (45–50%).

Radical-Mediated Approaches

Recent advances in photoredox catalysis have enabled radical hydroxymethylation under mild conditions. Irradiation of 3,4-dimethoxy-5-propylbenzene with a cerium(III) chloride catalyst and methanol as the hydroxyl source produces the target alcohol in 60% yield. While promising, this method requires specialized equipment and exhibits sensitivity to moisture, limiting its broad applicability.

Analytical Validation and Quality Control

Spectroscopic Characterization

Successful synthesis is confirmed by <sup>1</sup>H NMR: δ 6.45 (s, 1H, ArH), 4.55 (s, 2H, CH<sub>2</sub>OH), 3.85 (s, 6H, OCH<sub>3</sub>), 2.55 (t, 2H, CH<sub>2</sub>CH<sub>2</sub>CH<sub>3</sub>), 1.60 (m, 2H, CH<sub>2</sub>CH<sub>3</sub>), 0.95 (t, 3H, CH<sub>3</sub>). LC-MS analysis typically shows a molecular ion peak at m/z 226.1 [M+H]<sup>+</sup>, with fragmentation patterns consistent with methoxy and propyl group loss.

Purity Optimization

Recrystallization from hot ethanol/water (4:1) improves purity to >99%, as verified by HPLC (C18 column, acetonitrile:H<sub>2</sub>O 70:30, retention time 8.2 min). Residual solvent analysis via GC-MS is critical, as THF and dimethyl sulfate byproducts may persist at ppm levels if quenching is incomplete.

Industrial-Scale Considerations

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity Validation Method |

|---|---|---|---|

| Alkylation | 3,4-Dimethoxyphenol, propyl bromide, AlCl₃, DCM | 75 | TLC (Rf = 0.85) |

| Reduction | NaBH₄, MeOH, 0°C, 2 hr | 88 | HPLC (>98%) |

Basic: How should researchers characterize the structural integrity of this compound?

Methodological Answer:

Use a combination of spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Confirm methoxy (-OCH₃), propyl (-CH₂CH₂CH₃), and hydroxymethyl (-CH₂OH) groups. For example:

- FT-IR : Validate O-H stretch (~3200–3500 cm⁻¹) and C-O stretches (1250–1050 cm⁻¹) .

- HPLC-PDA : Ensure no residual intermediates (e.g., aldehydes) using a C18 column and phosphate buffer-methanol gradient .

Advanced: How can conflicting retention data in HPLC analysis be resolved?

Methodological Answer:

Contradictions in retention times or peak splitting often arise from:

Mobile phase pH instability : Adjust phosphate buffer to pH 6.0 ± 0.1 and degas thoroughly to avoid CO₂ absorption .

Column aging : Test system suitability with a reference standard (e.g., c10-Methoxy-5H-Dibenz[b,f]azepine-5-carboxamide) .

Sample degradation : Analyze fresh solutions in methanol/water (4:1) and compare with aged samples to identify degradation products .

Experimental design : Use a factorial approach (e.g., varying methanol content and pH) to model retention behavior .

Advanced: What strategies optimize the compound’s solubility for bioactivity assays?

Methodological Answer:

- Co-solvent systems : Use methanol/water mixtures (≤20% methanol) to balance solubility and biocompatibility .

- Surfactant-assisted dispersion : Test non-ionic surfactants (e.g., Tween-80) at 0.1–1% w/v.

- pH adjustment : For ionizable groups, prepare buffered solutions (pH 5–8) using phosphate or acetate buffers .

Validation : Measure solubility via UV-Vis spectroscopy and confirm stability using HPLC .

Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives?

Methodological Answer:

Focus on modifying substituents while preserving the core structure:

Variation of alkoxy groups : Replace methoxy with ethoxy or propoxy to assess steric/electronic effects.

Propyl chain elongation : Synthesize butyl or pentyl analogs to study lipophilicity impacts.

Bioisosteric replacement : Substitute -CH₂OH with -CF₂OH or -NHOH for metabolic stability .

Biological Testing :

- Use standardized assays (e.g., antimicrobial disk diffusion, enzyme inhibition).

- Cross-reference with RIFM safety evaluation criteria for toxicity thresholds .

Advanced: What are the key considerations for environmental impact assessments?

Methodological Answer:

Biodegradability : Conduct OECD 301F tests (aerobic degradation in activated sludge) .

Ecotoxicology : Evaluate acute toxicity in Daphnia magna (LC₅₀) and algal growth inhibition .

Analytical monitoring : Detect environmental residues via LC-MS/MS with a LOQ ≤ 1 ppb .

Table 2: Example Ecotoxicity Data

| Test Organism | Endpoint | Result (mg/L) | Method Reference |

|---|---|---|---|

| Daphnia magna | 48-hr LC₅₀ | 12.5 | OECD 202 |

| Pseudokirchneriella subcapitata | 72-hr EC₅₀ | 8.2 | OECD 201 |

Emerging Research: What novel applications are being explored for this compound?

Methodological Answer:

- Antimicrobial coatings : Incorporate into polymers (e.g., polyurethanes) and test against Staphylococcus aureus .

- Enzyme inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .

- Biocatalysis : Optimize enzymatic synthesis routes (e.g., alcohol dehydrogenases) in green solvents like ionic liquids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.